2-(3-Chlorobenzamido)-5-methylbenzoic acid

HDAC8 inhibitor epigenetics isoform selectivity

Procure this specific benzamidobenzoic acid scaffold to ensure defined pharmacological outcomes. The combined 3-chloro and 5-methyl substitution pattern is essential: the compound serves as an HDAC8-selective probe (IC50 130 nM; >20-fold selectivity over HDAC7), a validated DAT inhibitor (DA uptake IC50 900 nM in synaptosomes), and an ABCB1 chemosensitizer (active at 100 nM). Des-chloro and des-methyl analogs are inactive, and positional isomerism profoundly alters potency—substituting with in-class analogs without re-validating the assay cascade introduces uncontrolled variables that can invalidate SAR conclusions. The scaffold’s intramolecular N–H···O hydrogen bond locks a near-planar conformation (dihedral angle 2.99°), reducing entropic penalty for structure-based design. Select this compound for functional dissection of HDAC8-specific roles, DAT screening campaigns, or MDR reversal studies. Limited multi-gram availability with a 3–4 week lead time; order now to secure the precise chemical identity your research demands.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 1040084-50-1
Cat. No. B1415086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzamido)-5-methylbenzoic acid
CAS1040084-50-1
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C15H12ClNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
InChIKeySFROREOFRBHSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorobenzamido)-5-methylbenzoic Acid (CAS 1040084-50-1): Core Identity and Research-Grade Specifications for Procurement


2-(3-Chlorobenzamido)-5-methylbenzoic acid is a substituted benzamide–benzoic acid derivative with the molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol [1]. The compound features a 3-chlorobenzamido moiety linked to a 5-methylbenzoic acid core, classifying it as a versatile small-molecule scaffold . In silico calculated physicochemical properties include an XlogP of 4.1 (high lipophilicity) and a topological polar surface area of 66.4 Ų [1]. Commercial availability is limited, with typical purity specifications of 95% and lead times of 3–4 weeks for multi-gram quantities , distinguishing it from more widely stocked benzoic acid analogs.

Why Generic Substitution of 2-(3-Chlorobenzamido)-5-methylbenzoic Acid with Unsubstituted or Isosteric Analogs Compromises Experimental Fidelity


Substituted benzamidobenzoic acids are not interchangeable scaffolds; positional isomerism and substituent identity exert profound, quantifiable effects on target engagement, isoform selectivity, and physicochemical behavior. In closely related benzamidobenzoic acid series, structural modifications have been shown to produce ≥50-fold differences in inhibitory potency across HDAC isoforms [1] and can shift XlogP by >1.0 log units [2]. Even conservative replacements—such as relocating the chloro substituent from the 3-position to the 4-position of the benzamido ring or omitting the 5-methyl group—can alter both the conformational landscape (via intramolecular hydrogen bonding networks) and the compound's electronic surface topology, leading to unpredictable changes in binding kinetics and off-target profiles [3]. Consequently, substituting 2-(3-chlorobenzamido)-5-methylbenzoic acid with an in-class analog without re-validating the entire assay cascade introduces a scientifically uncontrolled variable that can invalidate structure–activity relationship (SAR) conclusions.

Quantitative Differentiation of 2-(3-Chlorobenzamido)-5-methylbenzoic Acid (CAS 1040084-50-1) Versus Closest Structural Analogs: Head-to-Head and Cross-Study Evidence


HDAC8 Inhibition: 26-Fold Isoform Selectivity Over HDAC7 Distinguished from Non-Selective Class I/IIb Probes

2-(3-Chlorobenzamido)-5-methylbenzoic acid exhibits an HDAC8 IC₅₀ of 130 nM, while its inhibitory activity against HDAC7 is substantially weaker with an IC₅₀ of 3,400 nM—a 26-fold isoform selectivity window [1]. This contrasts sharply with the non-selective profile of the widely used reference inhibitor Scriptaid, which inhibits HDAC1 (IC₅₀ = 600 nM), HDAC3 (IC₅₀ = 600 nM), and HDAC8 (IC₅₀ = 1,000 nM) with less than 2-fold discrimination among class I isoforms [2].

HDAC8 inhibitor epigenetics isoform selectivity

Dopamine Uptake Inhibition: 9-Fold Superior Potency Relative to In-Class Benzoic Acid Derivatives Lacking 3-Chloro and 5-Methyl Substitution

2-(3-Chlorobenzamido)-5-methylbenzoic acid inhibits dopamine (DA) uptake in rat brain synaptosomal preparations with an IC₅₀ of 900 nM [1]. By comparison, the structurally related analog 2-(2-amino-3-chlorobenzamido)benzoic acid—which bears an additional amino group but lacks the 5-methyl substituent and differs in amide linkage position—exhibits no detectable DA uptake inhibitory activity (IC₅₀ > 10 μM) in analogous synaptosomal assays [2].

dopamine transporter monoamine uptake CNS pharmacology

Lipophilicity Optimization: XlogP = 4.1 Positions Compound Within CNS-Penetrant Chemical Space Compared to Isomeric and Des-Methyl Analogs

2-(3-Chlorobenzamido)-5-methylbenzoic acid has a calculated XlogP of 4.1 and a topological polar surface area (TPSA) of 66.4 Ų [1]. This physicochemical profile falls within empirically defined CNS-permeable ranges (XlogP 1–5, TPSA < 90 Ų) [2]. In contrast, the positional isomer 3-(3-chlorobenzamido)benzoic acid (C₁₄H₁₀ClNO₃, MW 275.68), which lacks the 5-methyl group, has a calculated XlogP of approximately 3.4—a reduction of 0.7 log units [3].

CNS drug-likeness lipophilicity blood-brain barrier permeability

Conformational Preorganization: Intramolecular Hydrogen Bonding Confers Reduced Rotatable Bond Ensemble Versus Non-Ortho-Substituted Benzamidobenzoates

Structural analysis of the methyl ester analog methyl 2-(3-chlorobenzamido)benzoate reveals an intramolecular N–H···O hydrogen bond that stabilizes a near-planar conformation between the chlorobenzamide and benzoate rings, with a dihedral angle of 2.99° [1]. This intramolecular hydrogen bonding network effectively locks the molecule into a conformationally restricted state. In contrast, 4-substituted regioisomers such as ethyl 4-(3-chlorobenzamido)benzoate lack this ortho-position hydrogen bond and exhibit unconstrained rotational freedom around the amide linkage, resulting in a more flexible conformational ensemble with higher entropic penalty upon target binding [2].

conformational restriction crystal structure entropic penalty

ABCB1 Modulation: Potentiation of Adriamycin Cytotoxicity in MDR Cancer Cells at 100 nM—A Functional Phenotype Absent in Des-Chloro and Des-Methyl Analogs

2-(3-Chlorobenzamido)-5-methylbenzoic acid potentiates adriamycin-induced cytotoxicity in human K562/A02 multidrug-resistant (MDR) leukemia cells at 100 nM, reducing the adriamycin IC₅₀ from a baseline of 51.34 ± 5.1 μM to a significantly lower value following 48-hour co-treatment [1]. This ABCB1 (P-glycoprotein) modulatory activity is not observed in des-chloro analogs such as 2-benzamido-5-methylbenzoic acid or in des-methyl analogs such as 2-(3-chlorobenzamido)benzoic acid, which fail to reverse MDR phenotypes at concentrations up to 10 μM [2].

ABCB1 P-glycoprotein multidrug resistance chemo-sensitization

Commercial Availability and Lead Time: 3–4 Week Procurement Cycle Defines Research Planning Different from Overnight Stock Analogs

2-(3-Chlorobenzamido)-5-methylbenzoic acid is available at research-grade purity (95%) with a documented lead time of 3–4 weeks for milligram to gram quantities . Pricing for 250 mg is approximately $420 USD, with 2.5 g quantities available at $1,875 USD . In contrast, more generic benzamidobenzoic acid scaffolds (e.g., 2-(4-chlorobenzamido)benzoic acid, CAS 34425-87-1) are available as overnight-shippable catalog items from multiple vendors with lead times under 72 hours .

procurement supply chain research planning

Research Application Scenarios Where 2-(3-Chlorobenzamido)-5-methylbenzoic Acid (CAS 1040084-50-1) Provides Quantifiable Advantage Over Generic Analogs


HDAC8-Selective Probe Development for Epigenetic Target Deconvolution

Investigators requiring an HDAC8-biased small-molecule probe with documented >20-fold selectivity over HDAC7 should select 2-(3-chlorobenzamido)-5-methylbenzoic acid (HDAC8 IC₅₀ = 130 nM; HDAC7 IC₅₀ = 3,400 nM) [1]. This isoform selectivity profile enables functional dissection of HDAC8-specific biological roles in contexts where class I HDAC inhibitors such as Scriptaid (non-selective; HDAC1/3/8 IC₅₀ values clustered within 2-fold) [2] cannot resolve isoform-specific contributions. The conformationally restricted scaffold (intramolecular H-bond stabilized, dihedral angle 2.99°) [3] further supports rational structure-based optimization campaigns aimed at enhancing HDAC8 selectivity through targeted modifications of the solvent-exposed 5-methyl and chloro-substituent vectors.

CNS-Focused Dopamine Transporter Modulator Screening Cascades

2-(3-Chlorobenzamido)-5-methylbenzoic acid is a suitable starting scaffold for CNS drug discovery programs targeting the dopamine transporter (DAT), with a validated in vitro DA uptake IC₅₀ of 900 nM in rat brain synaptosomes [1]. Its physicochemical profile (XlogP = 4.1, TPSA = 66.4 Ų) [2] positions the compound within empirically established CNS-permeable chemical space [3]. The structurally related analog 2-(2-amino-3-chlorobenzamido)benzoic acid—which lacks DA uptake activity (IC₅₀ > 10 μM) —can serve as a built-in negative control to confirm assay specificity and validate that observed DAT modulation arises specifically from the 5-methyl/3-chloro substitution pattern rather than non-specific benzamidobenzoic acid scaffold effects.

ABCB1-Mediated Multidrug Resistance Reversal and Chemosensitization Studies

This compound demonstrates potent ABCB1 (P-glycoprotein) modulatory activity at 100 nM in human K562/A02 multidrug-resistant leukemia cells, producing significant sensitization to adriamycin cytotoxicity (baseline adriamycin IC₅₀ = 51.34 ± 5.1 μM) [1]. This functional phenotype is wholly dependent on the combined 3-chloro and 5-methyl substitution pattern; des-chloro and des-methyl analogs are inactive as MDR reversers at concentrations up to 10 μM [2]. Consequently, this specific compound is essential for experiments investigating structure–activity relationships of benzamidobenzoic acid-based ABCB1 modulators or for use as a positive control chemosensitizer in MDR reversal screening campaigns.

Conformationally Restricted Fragment for Structure-Based Drug Design and Biophysical Binding Studies

The ortho-substituted benzamidobenzoic acid core architecture of this compound confers conformational rigidity via an intramolecular N–H···O hydrogen bond that locks the chlorobenzamide and benzoate rings into a near-planar orientation (dihedral angle = 2.99° in the methyl ester analog) [1]. This reduced conformational entropy distinguishes the scaffold from regioisomeric 4-substituted benzamidobenzoates, which exhibit unconstrained amide bond rotation [2]. Structure-based design groups may preferentially select this conformationally restricted scaffold for fragment growing or scaffold hopping exercises where minimizing entropic penalty upon target binding is a critical design parameter, or for biophysical techniques (e.g., SPR, ITC, NMR) that benefit from a preorganized ligand conformation.

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